

Application of Delphinidin 3,5-diglucoside in Nutraceuticals: Application Notes and Protocols

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Compound of Interest

Compound Name: Delphinidin 3,5-diglucoside

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Introduction

Delphinidin 3,5-diglucoside is a water-soluble anthocyanin, a natural pigment found in a variety of dark-colored fruits and flowers, including blueberries, blackcurrants, and eggplant skin.[1][2] This compound, with the chemical formula $C_{27}H_{31}O_{17}^+$, is recognized for its significant biological activities, which include antioxidant, anti-inflammatory, and anticancer properties, making it a compound of high interest for nutraceutical applications.[1][2] Its structure features a delphinidin nucleus with glucose molecules attached at the 3 and 5 positions.[2] The glycosylation of delphinidin enhances its stability and bioavailability. This document provides detailed application notes and experimental protocols for researchers and professionals in drug development interested in the nutraceutical potential of **Delphinidin 3,5-diglucoside**.

Biological Activities and Mechanisms of Action

Delphinidin 3,5-diglucoside exhibits a range of biological effects that are relevant to human health. These activities are primarily attributed to its potent antioxidant and anti-inflammatory actions, which in turn contribute to its anticancer potential.

Antioxidant Activity

The antioxidant capacity of **Delphinidin 3,5-diglucoside** is a key contributor to its health benefits, enabling it to neutralize free radicals and mitigate oxidative stress.[3] While specific quantitative data for **Delphinidin 3,5-diglucoside** is limited in the reviewed literature, the antioxidant potential of delphinidin and its other glycosides is well-documented across various assays. The antioxidant activity is influenced by the number and position of hydroxyl groups on the B-ring of the flavonoid structure.

Table 1: Summary of Antioxidant Activity Data for Delphinidin and its Glycosides

Compound	Assay	Result	Reference
Delphinidin	FRAP	Higher antioxidant potential than gallic acid at $\geq 10 \mu\text{M}$	[4]
Delphinidin	ORAC	High antioxidant activity	[5]
Delphinidin-3-glucoside	DPPH	Lower activity than Delphinidin	[6]
Delphinidin-3-glucoside	ABTS	Lower activity than Cyanidin-3-glucoside	[6]
Delphinidin-3-glucoside	FRAP	Lower activity than Cyanidin-3,5-diglucoside and Cyanidin-3-glucoside	[6]

Anti-inflammatory Activity

Delphinidin 3,5-diglucoside has demonstrated significant anti-inflammatory properties. It can inhibit the production of key pro-inflammatory mediators. Preclinical studies suggest that delphinidin and its glycosides can modulate inflammatory pathways such as NF- κ B and MAPK. [7]

Table 2: In Vitro Anti-inflammatory Effects of Delphinidin and its Glycosides

Compound	Cell Line	Inflammatory Stimulus	Measured Parameter	Effect	Concentration	Reference
Delphinidin 3,5-diglucoside	RAW 264.7 Macrophages	LPS/IFN- γ	Nitric Oxide (NO) Production	>50% inhibition	16-500 μ M	[8][9]
Delphinidin -3-sambubioside	RAW 264.7 Macrophages	LPS	NO Production	Significant suppression	50-200 μ M	
Delphinidin -3-sambubioside	RAW 264.7 Macrophages	LPS	iNOS expression	Dose-dependent inhibition	50-200 μ M	
Delphinidin -3-sambubioside	RAW 264.7 Macrophages	LPS	TNF- α , IL-6, MCP-1 Production	Significant decrease	50-200 μ M	
Delphinidin	C6 Glial Cells	TNF- α	MCP-1 and CINC-1	Dose-dependent downregulation	50-100 μ g/mL	[10]
Delphinidin -3-O-glucoside	Mesenchymal Stem Cells	LPS	NF- κ B expression	Lowered expression	50 μ M	[11]
Delphinidin -3-O-glucoside	Mesenchymal Stem Cells	LPS	IL-10 and TGF- β	Increased levels	50 μ M	[11]

Anticancer Activity

The anticancer effects of delphinidin and its derivatives are attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways involved in cancer

progression.

Table 3: Anticancer Activity (IC50 values) of Delphinidin

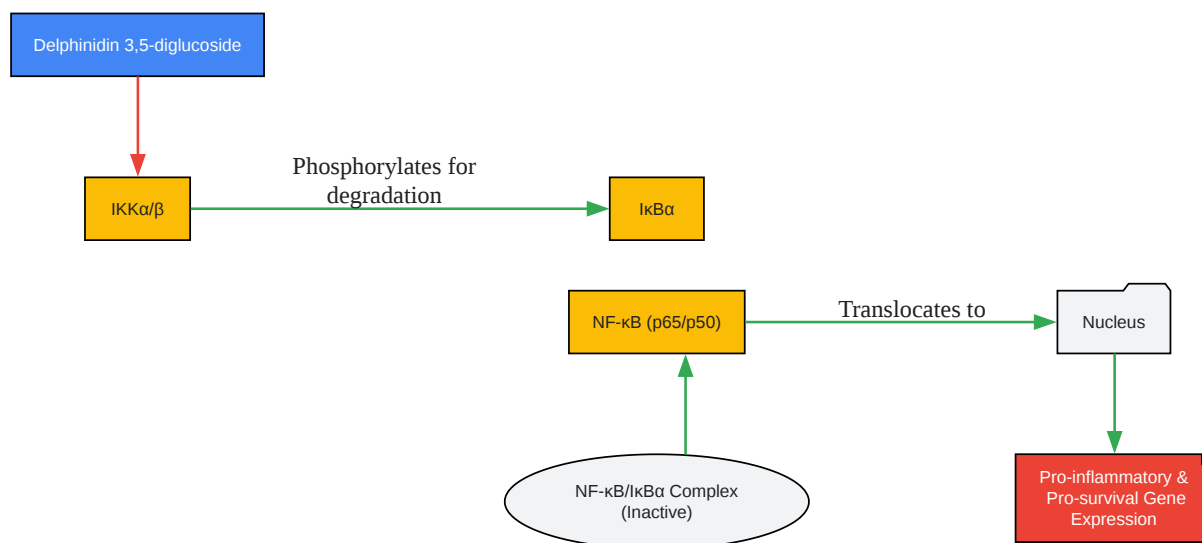
Cancer Cell Line	Compound	IC50 Value	Reference
HER-2 positive breast cancer (MDA-MB-453)	Delphinidin	41.42 μ M	[1]
HER-2 positive breast cancer (BT-474)	Delphinidin	60.92 μ M	[1]
HER2-positive breast cancer (MDA-MB-453)	Delphinidin	40 μ M	[12]
HER2-positive breast cancer (BT474)	Delphinidin	100 μ M	[12]
Human leukemia (HL-60)	Delphinidin	1.9 μ M	[12]
Ovarian cancer (PEO1)	Delphinidin	< 100 μ M	[7]
Ovarian cancer (SKOV3)	Delphinidin	< 100 μ M	[7]

Signaling Pathways Modulated by Delphinidin and its Glycosides

Delphinidin and its glycosides exert their biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for the development of targeted nutraceutical interventions.

NF- κ B Signaling Pathway

The NF- κ B pathway is a critical regulator of inflammation and cell survival. Delphinidin has been shown to inhibit this pathway, leading to reduced inflammation and induction of apoptosis in cancer cells.

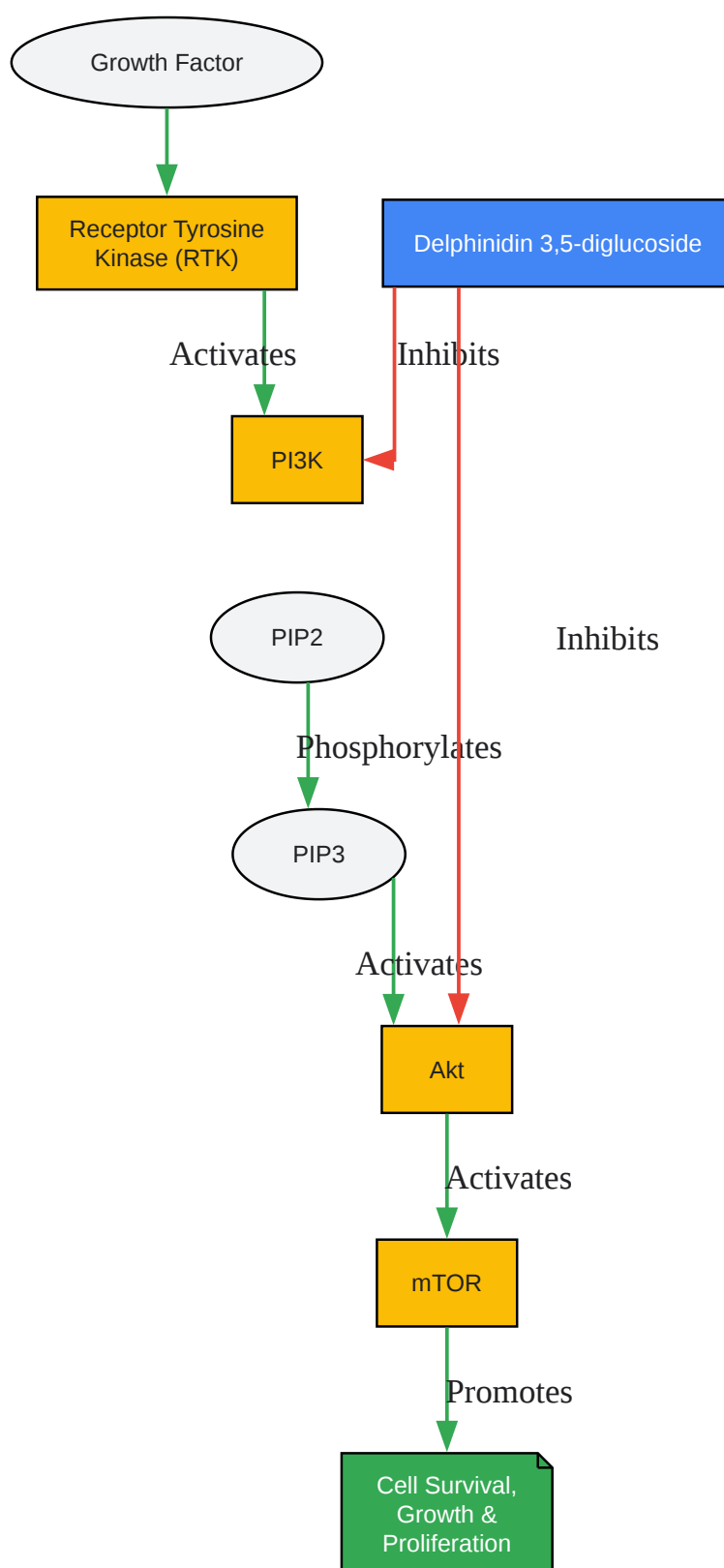


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Caption: Delphinidin's inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. Delphinidin can inhibit this pathway, contributing to its anticancer effects.



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Caption: Delphinidin's inhibitory effect on the PI3K/Akt signaling pathway.

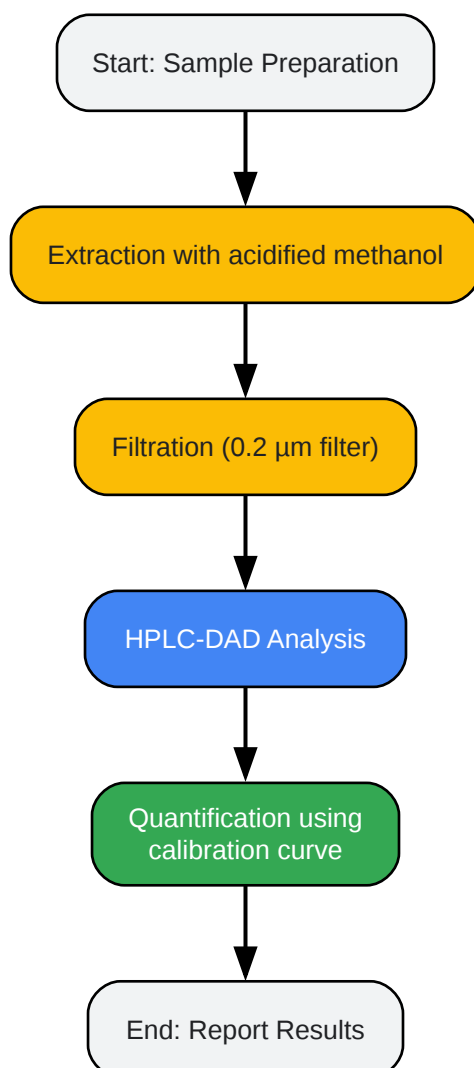
Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of **Delphinidin 3,5-diglucoside**'s nutraceutical properties.

Quantification of Delphinidin 3,5-diglucoside by HPLC-DAD

This protocol describes the quantification of **Delphinidin 3,5-diglucoside** in plant extracts or nutraceutical formulations.

Workflow Diagram



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Caption: Workflow for HPLC-DAD quantification of **Delphinidin 3,5-diglucoside**.

Methodology

- Sample Preparation:
 - Accurately weigh the homogenized sample (e.g., 1.0 g of plant material or formulated product).[5]
 - Transfer to a vial and add 2 mL of dimethyl sulfoxide (DMSO).[5]
 - Vortex for 1 minute.[5]
 - Add 8 mL of methanol containing 2% HCl.[5]
 - Vortex for 5 minutes.[5]
 - Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.[5]
- HPLC Conditions:
 - Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
 - Mobile Phase A: 5% Formic acid in water.[13]
 - Mobile Phase B: 5% Formic acid in acetonitrile.[13]
 - Gradient: A linear gradient can be optimized, for example, starting with a low percentage of B and increasing it over time to elute the compounds. A typical gradient might be: 0-1 min, 100% A; 1-10 min, linear gradient to 25% B; 10-11 min, hold at 25% B; 11-13 min, return to 100% A; 13-17 min, hold at 100% A.[13]
 - Flow Rate: 0.2 mL/min.[13]
 - Column Temperature: 40°C.[13]
 - Detection: Diode Array Detector (DAD) at 520 nm.
 - Injection Volume: 10-20 µL.

- Quantification:
 - Prepare a calibration curve using a certified standard of **Delphinidin 3,5-diglucoside** at various concentrations.
 - Quantify the amount of **Delphinidin 3,5-diglucoside** in the sample by comparing its peak area to the calibration curve.

In Vitro Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

- Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
- Protocol:
 - Prepare a stock solution of **Delphinidin 3,5-diglucoside** in methanol.
 - Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
 - In a 96-well plate, add various concentrations of the sample solution.
 - Add the DPPH solution to each well.
 - Incubate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
 - Ascorbic acid or Trolox can be used as a positive control.
 - Calculate the percentage of scavenging activity and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

2. FRAP (Ferric Reducing Antioxidant Power) Assay

- Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue

color, measured spectrophotometrically.[14]

- Protocol:
 - Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ solution in a 10:1:1 ratio.[14]
 - Warm the FRAP reagent to 37°C.
 - Add the sample solution to the FRAP reagent.
 - Incubate at 37°C for 30 minutes.[14]
 - Measure the absorbance at 593 nm.[14]
 - A standard curve is prepared using Trolox or ferrous sulfate.
 - Results are expressed as μmol Trolox equivalents (TE) per gram of sample.

3. ORAC (Oxygen Radical Absorbance Capacity) Assay

- Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative damage by peroxy radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[15]
- Protocol:
 - In a 96-well black microplate, add the sample solution and fluorescein solution.[15]
 - Incubate at 37°C for 15 minutes.[15]
 - Add AAPH solution to initiate the reaction.[15]
 - Measure the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader (excitation 485 nm, emission 520 nm).[15][16]
 - Calculate the area under the curve (AUC).
 - A standard curve is prepared using Trolox.

- Results are expressed as μmol Trolox equivalents (TE) per gram of sample.

In Vitro Anti-inflammatory Activity Assays

1. Nitric Oxide (NO) Production in RAW 264.7 Macrophages (Griess Assay)

- Principle: This assay measures the production of nitric oxide, a pro-inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[\[17\]](#)
- Protocol:
 - Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
 - Pre-treat the cells with various concentrations of **Delphinidin 3,5-diglucoside** for 1 hour.
 - Stimulate the cells with lipopolysaccharide (LPS; e.g., $1 \mu\text{g/mL}$) for 24 hours to induce inflammation.[\[18\]](#)
 - Collect the cell culture supernatant.
 - Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[\[17\]](#)[\[18\]](#)
 - Incubate at room temperature for 10 minutes.[\[18\]](#)
 - Measure the absorbance at 540 nm.[\[18\]](#)
 - A standard curve is prepared using sodium nitrite to quantify the nitrite concentration.

2. Cytokine (TNF- α and IL-6) Measurement by ELISA

- Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines, such as TNF- α and IL-6, in cell culture supernatants.
- Protocol:
 - Seed and treat cells as described in the NO production assay.

- Collect the cell culture supernatant.
- Use a commercial ELISA kit for human or murine TNF- α and IL-6, following the manufacturer's instructions.
- Typically, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.[\[19\]](#)
- Measure the absorbance at the appropriate wavelength (usually 450 nm).
- Quantify the cytokine concentration using a standard curve prepared with recombinant cytokines.

In Vitro Anticancer Activity Assays

1. Cell Viability Assay (MTT Assay)

- Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product.
- Protocol:
 - Seed cancer cells in a 96-well plate and allow them to attach.
 - Treat the cells with various concentrations of **Delphinidin 3,5-diglucoside** for a specified period (e.g., 24, 48, or 72 hours).
 - Add MTT solution to each well and incubate for 2-4 hours at 37°C.
 - Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
 - Measure the absorbance at a wavelength between 540 and 570 nm.
 - Calculate the percentage of cell viability and determine the IC₅₀ value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

- Principle: This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V. Propidium iodide (PI) is used to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and viable cells (Annexin V and PI negative).[1]
- Protocol:
 - Treat cancer cells with **Delphinidin 3,5-diglucoside** to induce apoptosis.
 - Harvest the cells (including both adherent and floating cells).
 - Wash the cells with cold PBS.
 - Resuspend the cells in 1X Binding Buffer.
 - Add Annexin V-FITC and PI staining solutions.
 - Incubate for 15-20 minutes at room temperature in the dark.
 - Analyze the cells by flow cytometry.

Conclusion

Delphinidin 3,5-diglucoside is a promising nutraceutical ingredient with multifaceted health benefits, primarily stemming from its antioxidant, anti-inflammatory, and anticancer properties. The provided application notes and detailed experimental protocols offer a comprehensive guide for researchers and drug development professionals to further explore and validate the therapeutic potential of this natural compound. Further research focusing on the specific quantitative bioactivities of **Delphinidin 3,5-diglucoside** and its in vivo efficacy is warranted to fully establish its role in promoting human health.

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